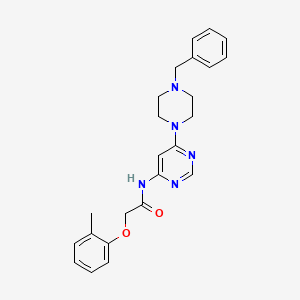![molecular formula C11H13NO4S B2696083 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid CAS No. 338953-84-7](/img/structure/B2696083.png)
2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid, also known as Meldonium, is a synthetic compound that was first developed in the 1970s in Latvia. It is a structural analog of gamma-butyrobetaine, a precursor to carnitine, which plays a crucial role in energy metabolism. Meldonium has gained attention in recent years due to its potential use as a performance-enhancing drug in sports. However, beyond its controversial use in athletics, Meldonium has shown promise in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Sulfur-Containing Compound Synthesis and Characterization
Research on sulfur-containing compounds, such as sulfur-promoted oxidative condensation reactions and sulfur-containing amino acids, highlights the significance of sulfur in creating compounds with potential applications in materials science, pharmacology, and biochemistry. For example, sulfur-promoted decarboxylative sulfurative reactions have been explored for synthesizing hexabenzylidyne tetrasulfides, demonstrating the utility of sulfur in facilitating complex molecular formations (T. Nguyen & P. Retailleau, 2018). Similarly, sulfur-containing amino acids like methionine and cysteine play crucial roles in biological systems, influencing protein synthesis and function, which could imply relevance in studying 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid for understanding protein interactions and modifications (J. Brosnan & M. Brosnan, 2006).
Photopolymerization and Material Science
Sulfur-containing carboxylic acids have been investigated as electron donors in photoinduced free-radical polymerizations, showcasing the potential of sulfur compounds in developing new materials with specific properties like enhanced polymerization rates and initiation yields. This area of research could be relevant to understanding the applications of 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in material science and polymer chemistry (A. Wrzyszczyński et al., 2000).
Surfactants and Detergent Chemistry
The synthesis of dianionic-headed surfactants, such as 4-sulfoalkanoic acids, points to the importance of sulfur-containing compounds in creating substances with applications in surfactants and detergent chemistry. These compounds exhibit functionalities that are crucial for applications requiring amphiphilic properties, indicating potential research and application areas for 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in developing new surfactants (Jianhui Jiang & Jiaxi Xu, 2017).
Redox Regulation and Biochemical Significance
Sulfenic acids, formed from the oxidation of thiols, play a critical role in redox regulation and signaling in biological systems. Research on protein sulfenation as a redox sensor reveals the intricate balance of oxidative and reductive processes in cellular environments, highlighting the potential biochemical significance of sulfur-containing compounds like 2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid in studying cellular redox states and protein function modulation (Rebecca Charles et al., 2007).
Propriétés
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethyl]sulfinylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-9(5-3-8)12-10(13)6-17(16)7-11(14)15/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVTVOBECGPKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CS(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)
![2-(4-methylbenzenesulfonamido)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2696002.png)
![(3Z)-3-{[(3-chloro-4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696004.png)
![2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2696006.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2696011.png)

![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)